molecular formula C13H12F3N3O3 B2885384 benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate CAS No. 1421476-78-9

benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate

Cat. No. B2885384
CAS RN: 1421476-78-9
M. Wt: 315.252
InChI Key: NISZPHWFAVDATK-UHFFFAOYSA-N
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Description

Benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a useful research compound. Its molecular formula is C13H12F3N3O3 and its molecular weight is 315.252. The purity is usually 95%.
The exact mass of the compound benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Molecular Structure : A study presented the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles through a one-pot, three-component strategy, offering a detailed characterization via spectroscopic methods and single-crystal X-ray diffraction analyses. This approach underscores the potential of triazole derivatives in creating compounds with specific chemical properties, including those related to benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate (Ahmed et al., 2016).

  • Catalytic Activities : Research on the Pd-catalyzed aerobic oxidation of benzylic positions highlighted the use of 1,2,4-triazole derivatives as part of a catalyst system, showcasing their role in selective oxidation processes. Such findings point to the potential application of benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate in developing efficient catalysts for organic synthesis (Urgoitia et al., 2015).

Biological and Pharmaceutical Applications

  • Antifungal and Antibacterial Properties : New 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety were synthesized and showed promising antifungal activities against yeasts and filamentous fungi. This suggests the potential of benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate derivatives in developing new antifungal agents (Eto et al., 2000).

  • Anti-inflammatory and Antioxidant Activities : The synthesis and characterization of Celecoxib derivatives, incorporating triazole moieties, have demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This indicates the utility of benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate in the development of multifunctional pharmaceutical agents (Küçükgüzel et al., 2013).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : A comparative study on 1,2,3-triazole derivatives as corrosion inhibitors of mild steel in sulfuric acid solution revealed that certain triazole derivatives exhibit effective corrosion inhibition properties. This opens up avenues for using benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate and its derivatives in the field of corrosion protection (Elazhary et al., 2019).

properties

IUPAC Name

benzyl 2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c1-18-11(13(14,15)16)17-19(12(18)21)7-10(20)22-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISZPHWFAVDATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)OCC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate

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